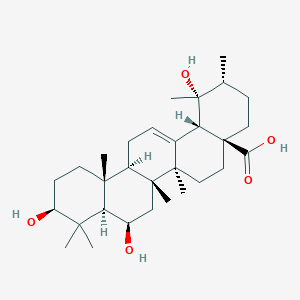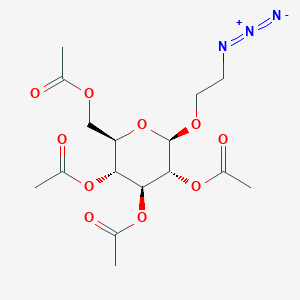
5-Nitro-2-pyridinol N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-pyridinol N-oxide: is a heterocyclic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a nitro group at the 5-position and a hydroxyl group at the 2-position of the pyridine ring, with an additional N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-pyridinol N-oxide typically involves the nitration of 2-pyridinol followed by oxidation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-nitro-2-pyridinol is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or peracids to introduce the N-oxide functional group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-pyridinol N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base catalysts.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: 5-Amino-2-pyridinol N-oxide.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Chemistry: 5-Nitro-2-pyridinol N-oxide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It can be used in the design of new drugs targeting specific pathogens.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of anti-infective agents. Its derivatives may exhibit activity against a range of microbial infections.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-pyridinol N-oxide involves its interaction with biological molecules through its nitro and N-oxide functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The N-oxide group can act as a mild oxidizing agent, further contributing to its biological activity. The compound may target specific enzymes or proteins within microbial cells, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
2-Pyridinol 1-oxide: Similar in structure but lacks the nitro group.
5-Amino-2-pyridinol N-oxide: A reduced form of 5-Nitro-2-pyridinol N-oxide.
Pyridine-N-oxide: The parent compound without the nitro and hydroxyl groups.
Uniqueness: this compound is unique due to the presence of both nitro and N-oxide functional groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyridine derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
14396-03-3 |
|---|---|
Molecular Formula |
C5H4N2O4 |
Molecular Weight |
156.1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B1149149.png)


![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)





